Morphine-7,8-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

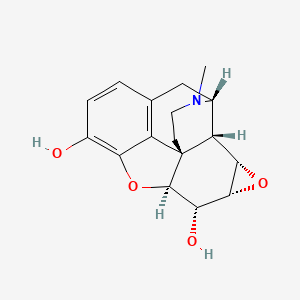

Morphine-7,8-oxide, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Morphine-7,8-oxide exhibits unique pharmacological properties that differentiate it from its parent compound, morphine. Research indicates that modifications at the 7 and 8 positions of the morphine structure can enhance binding affinity to opioid receptors. For instance, studies have shown that certain derivatives demonstrate increased selectivity for mu-opioid receptors compared to traditional morphine .

Table 1: Binding Affinities of Morphine Derivatives

| Compound | Mu Receptor IC50 (nM) | Delta Receptor IC50 (nM) | Kappa Receptor IC50 (nM) |

|---|---|---|---|

| Morphine | 8.5 | 430 | 130 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates values that require further research to determine.

Pain Management Applications

This compound is primarily investigated for its analgesic properties. Its structural modifications may lead to enhanced efficacy in pain relief while potentially reducing adverse effects associated with traditional opioids. Clinical trials have begun to assess its effectiveness in treating acute and chronic pain conditions, including postoperative pain and cancer-related pain .

Case Study: Clinical Trial on Pain Relief

In a randomized clinical trial involving patients with acute renal colic, morphine was compared to alternative analgesics. Although traditional morphine was effective, emerging data suggest that derivatives like this compound may offer superior pain relief with fewer side effects . The study highlighted the need for further investigation into the efficacy of this compound.

Antioxidant Properties

Recent studies have indicated that this compound may modulate oxidative stress pathways. The Nrf2-antioxidant response element pathway is particularly affected by morphine exposure, suggesting potential neuroprotective effects . This aspect opens new avenues for research into its application in neurodegenerative diseases where oxidative stress plays a critical role.

Table 2: Protein Modulation After Morphine Treatment

| Protein Name | Expression Change (Post-Treatment) |

|---|---|

| Heme Oxygenase (HO-1) | Increased |

| Thioredoxin Reductase 1 (TXNRD1) | Increased |

| Catalase | Decreased |

Synthesis of Other Opioids

This compound serves as an important precursor in the synthesis of various semi-synthetic opioids. By modifying the chemical structure at specific positions, researchers can create new compounds that may have improved therapeutic profiles or reduced side effects compared to existing opioids .

Synthetic Pathways

The synthesis of this compound typically involves oxidation reactions that modify the hydroxyl groups at positions 7 and 8 on the morphine skeleton. This process can yield compounds with distinct pharmacological properties suitable for further development in pain management therapies.

Propiedades

Número CAS |

77632-94-1 |

|---|---|

Fórmula molecular |

C17H19NO4 |

Peso molecular |

301.34 g/mol |

Nombre IUPAC |

(1S,5R,13S,14R,15R,17S,18R)-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-triene-10,14-diol |

InChI |

InChI=1S/C17H19NO4/c1-18-5-4-17-10-7-2-3-9(19)13(10)22-16(17)12(20)15-14(21-15)11(17)8(18)6-7/h2-3,8,11-12,14-16,19-20H,4-6H2,1H3/t8-,11-,12+,14+,15-,16-,17-/m1/s1 |

Clave InChI |

DEEPRWXYIHNJOV-SDWILRLASA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C6C4O6)O |

SMILES isomérico |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@@H]3[C@H]([C@@H]6[C@H]4O6)O |

SMILES canónico |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C6C4O6)O |

Sinónimos |

morphine-7,8-oxide morphine-7,8-oxide, (5alpha,6alpha)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.